Cas no 1338962-06-3 (tert-butyl 2-(ethylamino)-2-methylpropanoate)

Tert-butyl 2-(ethylamino)-2-methylpropanoate is a specialized organic compound featuring a tert-butyl ester group and an ethylamino substituent on a branched carbon framework. This structure imparts steric hindrance and stability, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances solubility in organic solvents, while the ethylamino moiety offers reactivity for further functionalization. Its robust steric profile can improve selectivity in reactions, such as asymmetric synthesis or peptide modifications. The compound’s stability under mild conditions ensures compatibility with diverse reaction environments. Suitable for controlled amine acylation or as a building block in complex molecule assembly, it is a versatile reagent for research and industrial applications.
tert-butyl 2-(ethylamino)-2-methylpropanoate structure
1338962-06-3 structure
Product name:tert-butyl 2-(ethylamino)-2-methylpropanoate
CAS No:1338962-06-3
MF:C10H21NO2
MW:187.27924323082
MDL:MFCD17228408
CID:5302440
PubChem ID:62818036

tert-butyl 2-(ethylamino)-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(ethylamino)-2-methylpropanoate
    • Alanine, N-ethyl-2-methyl-, 1,1-dimethylethyl ester
    • MDL: MFCD17228408
    • Inchi: 1S/C10H21NO2/c1-7-11-10(5,6)8(12)13-9(2,3)4/h11H,7H2,1-6H3
    • InChI Key: XHISHSUPDKWOLL-UHFFFAOYSA-N
    • SMILES: O(C(C(C)(C)NCC)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 180
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3

tert-butyl 2-(ethylamino)-2-methylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-879497-0.05g
tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3 95.0%
0.05g
$660.0 2025-02-21
Enamine
EN300-879497-2.5g
tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3 95.0%
2.5g
$1539.0 2025-02-21
Enamine
EN300-879497-1g
tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3
1g
$785.0 2023-09-01
Enamine
EN300-879497-5.0g
tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3 95.0%
5.0g
$2277.0 2025-02-21
Enamine
EN300-879497-0.1g
tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3 95.0%
0.1g
$691.0 2025-02-21
Enamine
EN300-879497-10.0g
tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3 95.0%
10.0g
$3376.0 2025-02-21
Enamine
EN300-879497-5g
tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3
5g
$2277.0 2023-09-01
Enamine
EN300-879497-10g
tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3
10g
$3376.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1343770-50mg
Tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3 98%
50mg
¥16524.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1343770-250mg
Tert-butyl 2-(ethylamino)-2-methylpropanoate
1338962-06-3 98%
250mg
¥15678.00 2024-08-09

Additional information on tert-butyl 2-(ethylamino)-2-methylpropanoate

Professional Introduction to Tert-butyl 2-(ethylamino)-2-methylpropanoate (CAS No. 1338962-06-3)

Tert-butyl 2-(ethylamino)-2-methylpropanoate, identified by its Chemical Abstracts Service (CAS) number 1338962-06-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemical research. This ester derivative, characterized by its tert-butyl and ethylamino functional groups, has garnered attention due to its potential applications in the synthesis of novel bioactive molecules. The structural configuration of this compound, featuring a branched aliphatic chain with polar amine and ester functionalities, makes it a versatile intermediate in organic synthesis and drug development.

The tert-butyl group contributes to the steric hindrance of the molecule, which can be strategically exploited in medicinal chemistry to modulate binding affinity and metabolic stability. Meanwhile, the ethylamino moiety introduces basicity and hydrogen bonding capability, which are critical for interactions with biological targets such as enzymes and receptors. These features collectively enhance the compound's suitability for further derivatization into pharmacologically relevant molecules.

In recent years, there has been growing interest in the development of small-molecule modulators for neurological disorders, where precise targeting of neurotransmitter systems is essential. The structural framework of tert-butyl 2-(ethylamino)-2-methylpropanoate aligns well with this demand, as it provides a scaffold that can be modified to interact selectively with specific protein targets. For instance, modifications at the ester linkage could yield novel analogs with enhanced solubility or bioavailability, while alterations to the ethylamino group might fine-tune receptor binding properties.

One of the most compelling aspects of this compound is its potential role in the synthesis of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The combination of steric bulk from the tert-butyl group and a hydrogen bond acceptor capability from the amine moiety positions tert-butyl 2-(ethylamino)-2-methylpropanoate as a promising precursor for designing selective kinase inhibitors. Recent studies have demonstrated that similar structural motifs are effective in disrupting aberrant signaling cascades without significant off-target effects.

The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening to identify lead compounds for drug discovery. Tert-butyl 2-(ethylamino)-2-methylpropanoate has been incorporated into virtual screening campaigns aimed at identifying molecules with improved pharmacokinetic profiles. Its unique structural features make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. By systematically modifying functional groups or introducing additional substituents, researchers can explore a wide spectrum of biological activities while maintaining core structural integrity.

Moreover, the compound's compatibility with green chemistry principles has not gone unnoticed. The use of readily available starting materials and mild reaction conditions allows for sustainable synthesis pathways that minimize waste and energy consumption. This aligns with global efforts to promote environmentally responsible pharmaceutical manufacturing processes. Innovations in catalytic methods have further enhanced the efficiency of producing derivatives of tert-butyl 2-(ethylamino)-2-methylpropanoate, making it an economically viable option for industrial applications.

Advances in analytical techniques have also contributed to a deeper understanding of this compound's behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide high-resolution insights into its molecular structure and interactions. These data are invaluable for guiding medicinal chemists in optimizing lead compounds during preclinical development. Additionally, computational modeling has enabled researchers to predict how modifications to tert-butyl 2-(ethylamino)-2-methylpropanoate might influence its biological activity, reducing reliance on experimental trial-and-error approaches.

The versatility of tert-butyl 2-(ethylamino)-2-methylpropanoate extends beyond its role as an intermediate in drug synthesis; it also finds utility in agrochemical research. Derivatives of this compound have shown promise as bioactive agents capable of modulating plant growth regulators or pest resistance mechanisms. Such applications highlight the broad applicability of this chemical entity across multiple sectors within the life sciences industry.

In conclusion, tert-butyl 2-(ethylamino)-2-methylpropanoate (CAS No. 1338962-06-3) represents a fascinating chemical entity with diverse potential applications. Its unique structural attributes make it an invaluable building block for synthesizing novel bioactive molecules targeted at treating neurological disorders, cancer, and other diseases. As research continues to uncover new therapeutic avenues and sustainable synthetic methods, compounds like this will remain at the forefront of innovation in pharmaceutical chemistry and beyond.

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